N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide
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Overview
Description
The compound “N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide” is an important precursor to prepare Formoterol, which is a widely used pharmaceutical active compound . The molecular formula of the compound is C33H36N2O4 .
Synthesis Analysis
The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol (R1) with formic acid protected by N2. 6.5 g R1 was dissolved in 30 mL ClCH2CH2Cl. 4.49 g EtN=C=N(CH2)3NMe2 hydrochloric acid salt was dissolved in 25 mL ClCH2CH2Cl and mixed with the former solution cooled to 10 °C. Then, 1.2 g anhydrous formic acid was added slowly and reacted for 2 h .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide involves several steps including protection, coupling, deprotection, and formylation.", "Starting Materials": [ "4-methoxyphenethylamine", "Benzyl bromide", "Sodium hydride", "Benzyl alcohol", "2-(Benzyloxy)-5-iodobenzaldehyde", "Copper(I) iodide", "N,N-Dimethylformamide", "Triethylamine", "N-Boc-protected amino acid", "Hydroxylamine hydrochloride", "Formic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 4-methoxyphenethylamine with Boc anhydride and triethylamine to form N-Boc-4-methoxyphenethylamine.", "Step 2: Coupling of N-Boc-4-methoxyphenethylamine with benzyl bromide in the presence of sodium hydride to form N-Boc-4-benzyloxyphenethylamine.", "Step 3: Deprotection of N-Boc-4-benzyloxyphenethylamine with formic acid to form 4-benzyloxyphenethylamine.", "Step 4: Coupling of 4-benzyloxyphenethylamine with 2-(benzyloxy)-5-iodobenzaldehyde in the presence of copper(I) iodide and N,N-dimethylformamide to form N-[2-(benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide.", "Step 5: Deprotection of the benzyl group on the alpha carbon of the amino acid with hydroxylamine hydrochloride to form the free amino acid.", "Step 6: Formylation of the free amino acid with formic acid and acetic anhydride in the presence of sodium acetate to form the formamide.", "Step 7: Purification of the final product by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "Step 8: Drying of the purified product under vacuum and characterization using various spectroscopic techniques." ] } | |
CAS No. |
188690-83-7 |
Molecular Formula |
C33H36N2O4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/t25-,32+/m1/s1 |
InChI Key |
RVGUTXYKHMDBPX-GOXGLGGOSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
Origin of Product |
United States |
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